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molecular formula C9H11NO2 B052950 Ethyl 3-pyridylacetate CAS No. 39931-77-6

Ethyl 3-pyridylacetate

Cat. No. B052950
M. Wt: 165.19 g/mol
InChI Key: RPWXYCRIAGBAGY-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

To a solution of 3-pyridylacetic acid hydrochloride (40 g, 230.41 mmol) in ethanol (90 mL) was added sulfuric acid (73 g, 744.3 mmole, 98%) under N2. The reaction mixture was refluxed for 4 h, then cooled to rt. Ammonium hydroxide (250 mL, 25%) was added and extracted with DCM (500 mL) twice, dried over sodium sulfate, concentrated to afford the title product (33 g),
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.S(=O)(=O)(O)O.[OH-].[NH4+].[CH2:19](O)[CH3:20]>>[CH2:19]([O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=1)[CH3:20] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CC(=O)O
Name
Quantity
73 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (500 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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